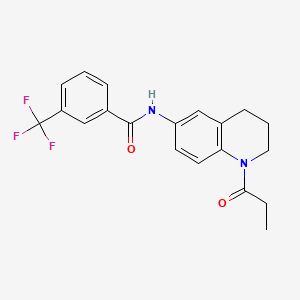

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHFANLDDLDYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically derived from quinoline through catalytic hydrogenation. For example:

-

Catalytic Hydrogenation :

Quinoline is reduced under H₂ (1–3 atm) using 10% palladium on carbon (Pd/C) in ethanol at 50–80°C for 6–12 hours, achieving >95% conversion to 1,2,3,4-tetrahydroquinoline. Raney nickel may substitute Pd/C but requires higher pressures (5–10 atm).

Propanoyl Group Introduction

Acylation at the 1-position is achieved via nucleophilic substitution or Friedel-Crafts acylation:

-

Propionylation :

Tetrahydroquinoline reacts with propionyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base at 0–25°C for 2–4 hours. The product, 1-propanoyl-1,2,3,4-tetrahydroquinoline, is isolated by extraction (yield: 85–90%).

Amination at the 6-Position

Introducing the amine group necessitates nitration followed by reduction:

-

Nitration :

1-Propanoyl-1,2,3,4-tetrahydroquinoline is nitrated with fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄ at 0°C for 1 hour, yielding the 6-nitro derivative (70–75% yield). -

Reduction :

Catalytic hydrogenation (H₂, 1 atm, Pd/C, ethanol) reduces the nitro group to an amine (95% yield). Alternatively, Fe/HCl or SnCl₂/HCl may be used.

Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride

Trifluoromethylation Strategies

The trifluoromethyl group is introduced via:

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂, 2.0 equiv) in DCM under reflux for 2 hours, yielding 3-(trifluoromethyl)benzoyl chloride (95–98% yield).

Amide Bond Formation

The final step couples 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-(trifluoromethyl)benzoyl chloride:

-

Conditions :

-

Solvent: Tetrahydrofuran (THF) or DCM

-

Base: TEA (2.5 equiv) or DIEA (3.0 equiv)

-

Temperature: 0°C to 25°C

-

Time: 4–8 hours

-

-

Workup :

The reaction mixture is washed with aqueous HCl (1M), NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water).

Yield : 75–85%

Purity : >97% (HPLC)

Alternative Synthetic Routes and Optimization

One-Pot Reductive Acylation

A streamlined approach combines tetrahydroquinoline formation and acylation:

-

Quinoline, propionic anhydride, and Pd/C (5 wt%) in ethanol under H₂ (3 atm) at 80°C for 12 hours.

-

Advantages : Reduced steps, higher overall yield (80%).

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 minutes) accelerates nitration and reduction steps, cutting reaction time by 50% without compromising yield.

Analytical Characterization

Critical data for intermediates and the final product include:

| Parameter | 1-Propanoyl-THQ | 3-(TFM)Benzoyl Chloride | Final Product |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 1.2 (t, 3H), 2.8 (m, 2H) | 8.1 (s, 1H), 7.9 (d, 1H) | 8.4 (s, 1H), 2.9 (m, 2H) |

| ¹³C NMR (δ, ppm) | 172.5 (C=O), 28.1 | 165.2 (C=O), 122.5 (q, CF₃) | 168.9 (C=O), 123.1 (q) |

| MS (m/z) | 218 [M+H]⁺ | 223 [M+H]⁺ | 407 [M+H]⁺ |

| HPLC Retention Time (min) | 6.2 | 5.8 | 8.5 |

Industrial Scalability and Environmental Considerations

-

Catalyst Recycling : Pd/C from hydrogenation steps is recoverable via filtration, reducing costs.

-

Solvent Selection : Ethanol and water are prioritized over DMF or NMP to minimize environmental impact.

-

Waste Streams : Acidic and basic washes are neutralized before disposal, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Scaffolds

- N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide (): This compound replaces the propanoyl group with a cyclopropanecarbonyl substituent and introduces a thiazole ring. The cyclopropane moiety may enhance rigidity and alter metabolic pathways compared to the linear propanoyl chain in the target compound. Additionally, the thiazole and methoxy groups could modulate solubility and target interactions .

- N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide (): This analog substitutes the propanoyl group with a methyl group and incorporates a dimethylaminoethyl side chain. The tertiary amine may improve solubility and bioavailability, while the methyl group reduces steric bulk compared to the propanoyl substituent. Molecular weight (405.5 g/mol) and logP values may differ significantly due to these modifications .

Benzamide Derivatives with Trifluoromethyl Groups

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): A pesticide with a trifluoromethylbenzamide core but lacking the tetrahydroquinoline system.

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (): This derivative incorporates a benzothiazole ring and a tetrafluoropropoxy group. The ethoxy and fluorinated substituents likely enhance hydrophobicity and oxidative stability, whereas the target compound’s tetrahydroquinoline may offer better membrane permeability .

Key Structural and Functional Differences

Research Implications and Inferences

- Trifluoromethyl Role : The 3-(trifluoromethyl) group, common in pharmaceuticals, likely enhances metabolic stability and electron-withdrawing effects, similar to flutolanil’s pesticidal activity .

- Tetrahydroquinoline Advantages: This scaffold may improve blood-brain barrier penetration compared to simpler benzamides, as seen in central nervous system-targeting drugs .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring a benzamide core with a trifluoromethyl group and a propanoyl-tetrahydroquinoline moiety. These structural elements contribute to its unique chemical properties and biological activities, making it an interesting candidate for medicinal chemistry.

The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability. This modification is crucial for improving the pharmacokinetic profiles of drug candidates. The compound's molecular formula is CHFNO, and it has a molecular weight of 320.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 320.31 g/mol |

| Structural Features | Benzamide core with trifluoromethyl and tetrahydroquinoline moieties |

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity via hydrogen bonding and electrostatic interactions. Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter biosynthesis, indicating potential neuroprotective effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro assays using cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The proposed mechanism involves modulation of apoptotic pathways and inhibition of key signaling molecules involved in cancer progression.

Neuroprotective Effects

The compound's ability to inhibit enzymes linked to neurotransmitter biosynthesis suggests potential neuroprotective properties. In experimental models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve neuronal survival rates. This activity positions it as a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Activity : A study conducted in vitro assessed the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM), alongside increased markers of apoptosis such as caspase-3 activation.

- Neuroprotection : In an animal model of induced oxidative stress, administration of the compound led to a reduction in malondialdehyde levels and an increase in superoxide dismutase activity, indicating its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis is typically required, involving acylation of the tetrahydroquinoline core followed by benzamide coupling. For example, trifluoromethylbenzoyl chloride can react with the amine group of the tetrahydroquinoline intermediate under anhydrous conditions (e.g., DMF, NaH as base) . Yields (often 30–60%) can be enhanced by optimizing stoichiometry, using catalysts like DMAP, or employing microwave-assisted synthesis to reduce side reactions . Purification via column chromatography or recrystallization in polar aprotic solvents is critical .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

- 1H/13C-NMR : Essential for verifying the tetrahydroquinoline backbone and propanoyl/trifluoromethylbenzamide substituents. The trifluoromethyl group’s distinct 19F NMR signal (~-60 ppm) aids in identification .

- HPLC-MS : Used to assess purity (>95%) and detect trace intermediates or degradation products .

- TLC : Monitors reaction progress using silica gel plates with UV-active visualization .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF3 group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability. It also increases metabolic stability by resisting oxidative degradation, as shown in comparative studies with non-fluorinated analogs . Solubility in aqueous buffers can be low; co-solvents (e.g., DMSO) or formulation as a hydrochloride salt may be required for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Formulation Optimization : PEGylation or liposomal encapsulation to enhance plasma half-life .

- Target Engagement Studies : Employ CRISPR/Cas9 knockdown of putative targets (e.g., kinases) to validate mechanism-specific effects in vivo .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in cancer-related pathways?

- Methodological Answer :

- Kinase Profiling Panels : Screen against 100+ kinases to identify inhibitory activity (e.g., IC50 values for Aurora kinase or FLT3) .

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics in treated cancer cells to map downstream signaling perturbations (e.g., apoptosis markers like cleaved PARP) .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., ATP-binding domains) to define binding modes .

Q. How do structural modifications (e.g., propanoyl vs. cyclopropanecarbonyl substituents) impact bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing propanoyl with bulkier acyl groups). Key parameters to assess:

- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify target interaction .

- Cellular Potency : IC50 shifts in proliferation assays (e.g., MTT tests on HeLa or MCF-7 cells) .

- Selectivity : Off-target profiling using thermal shift assays (TSA) .

Data Analysis & Contradictions

Q. How should researchers address inconsistencies in NMR spectral data for analogs of this compound?

- Methodological Answer : Contradictions often stem from rotameric conformations or solvent effects. Solutions include:

- Variable Temperature NMR : Resolve splitting caused by slow rotation around amide bonds .

- COSY/NOESY : Confirm spatial proximity of protons in the tetrahydroquinoline ring .

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to validate assignments .

Q. What statistical methods are appropriate for analyzing dose-response data in high-throughput screens?

- Methodological Answer :

- Four-Parameter Logistic Regression : Fit dose-response curves (e.g., using GraphPad Prism) to calculate Hill slopes and EC50 values .

- Z’-Factor Analysis : Assess assay robustness (Z’ >0.5 indicates high reproducibility) .

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to mitigate Type I errors in multi-target screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.